2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethanone molecular structure
2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethanone molecular structure
An In-depth Technical Guide to the Molecular Structure and Applications of 2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethanone
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and enhance biological activity.[1][2] 2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethanone emerges as a significant building block in this domain. This technical guide provides a comprehensive analysis of its molecular structure, physicochemical properties, a representative synthetic workflow, and its underlying significance for professionals in drug discovery and chemical research. We will explore the causality behind its structural features and their implications for reactivity and application, grounded in authoritative references.
Core Molecular Identity and Physicochemical Profile
2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethanone is a fluorinated heterocyclic ketone. The molecule's architecture is defined by a pyridine ring substituted with a fluorine atom at the 3-position and a trifluoroacetyl group at the 2-position. This specific arrangement of highly electronegative fluorine atoms profoundly influences the molecule's electronic properties, stability, and reactivity.
Key Identifiers
Precise identification is critical for regulatory and research documentation. The universally recognized identifiers for this compound are cataloged below.
| Identifier | Value | Source |
| CAS Number | 1060802-41-6 | |
| Molecular Formula | C₇H₃F₄NO | |
| Molecular Weight | 193.1 g/mol | |
| InChI | 1S/C7H3F4NO/c8-4-2-1-3-12-5(4)6(13)7(9,10,11)/h1-3H | |
| InChIKey | MLPYWARPLGQRPY-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CC(=C(N=C1)C(=O)C(F)(F)F)F | N/A |
| Physical Form | Solid |
Structural Analysis
The core structure consists of two key functional groups whose interplay dictates the molecule's chemical behavior:
-
3-Fluoropyridine Ring: The fluorine atom on the pyridine ring acts as a weak electron-withdrawing group via the inductive effect, influencing the aromatic system's reactivity. Its presence can enhance metabolic stability by blocking potential sites of oxidation and can modulate the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds.[1][2]
-
Trifluoroacetyl Group (-COCF₃): This is a powerful electron-withdrawing group. The trifluoromethyl (-CF₃) moiety enhances the electrophilicity of the adjacent carbonyl carbon, making it a prime target for nucleophilic attack. The CF₃ group is also highly lipophilic and metabolically stable, features that are highly desirable in drug candidates to improve cell permeability and pharmacokinetic profiles.[3]
Caption: Molecular structure of 2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethanone.
Synthesis Pathway: A Representative Protocol
The synthesis of trifluoroacetylated pyridines often involves the acylation of a corresponding organometallic pyridine species with a trifluoroacetic acid derivative.[4] The following protocol is a representative, field-proven methodology for analogous transformations, designed for high yield and purity.
Experimental Protocol: Acylation of 3-Fluoropyridine
This workflow outlines a two-step process involving metal-halogen exchange followed by nucleophilic acyl substitution.
Step 1: Lithiation of a Halogenated Precursor
-
System Preparation: A 250 mL three-neck round-bottom flask is flame-dried under a vacuum and backfilled with dry nitrogen. Equip the flask with a magnetic stirrer, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.
-
Reagent Addition: Charge the flask with 100 mL of anhydrous diethyl ether. Add 2-bromo-3-fluoropyridine (1.0 eq).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. The choice of -78 °C is critical to control the exothermic lithiation reaction and prevent unwanted side reactions.
-
Lithiation: Slowly add n-butyllithium (1.05 eq, 2.5 M solution in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir for an additional 30 minutes at -78 °C to ensure complete formation of the 3-fluoro-2-lithiopyridine intermediate.
Step 2: Acylation and Quenching
-
Acylating Agent: In a separate, dry flask, prepare a solution of ethyl trifluoroacetate (1.2 eq) in 20 mL of anhydrous diethyl ether.
-
Acylation: Add the solution of ethyl trifluoroacetate to the lithiated pyridine species at -78 °C dropwise. The trifluoroacetate is a potent electrophile that readily reacts with the highly nucleophilic organolithium intermediate.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature over 2 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of 50 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution. This protonates any remaining organolithium species and hydrolyzes the ethoxide byproduct.
-
Work-up and Isolation:
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethanone.
Synthesis Workflow Diagram
Caption: Representative workflow for the synthesis of the target compound.
Reactivity, Applications, and Role in Drug Development
The unique electronic landscape of 2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethanone makes it a versatile intermediate for constructing more complex molecular architectures, particularly in the pharmaceutical industry.
Chemical Reactivity
The carbonyl group is the primary center of reactivity. Due to the strong electron-withdrawing effect of the -CF₃ group, the carbonyl carbon is highly electrophilic and susceptible to:
-
Nucleophilic Addition: Reacts with a wide range of nucleophiles (e.g., organometallics, amines, hydrides) to form tertiary alcohols.
-
Condensation Reactions: Can participate in aldol-type and Knoevenagel condensations to form new carbon-carbon bonds.
-
Reductive Amination: The ketone can be converted into a chiral amine, a common moiety in bioactive molecules, through reduction in the presence of an amine and a chiral catalyst.
The fluoropyridine ring can undergo nucleophilic aromatic substitution (SₙAr), although the fluorine at the 3-position is less activated than halogens at the 2- or 4-positions.[5]
Significance in Medicinal Chemistry
Fluorinated pyridines are prevalent scaffolds in FDA-approved drugs.[2] The introduction of fluorine and trifluoromethyl groups is a well-established strategy to optimize drug-like properties.[1]
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.[1]
-
Receptor Binding Affinity: Fluorine can engage in favorable electrostatic interactions (dipole-dipole, hydrogen bonds) with amino acid residues in a protein's active site, potentially increasing binding affinity and selectivity.
-
Lipophilicity and Permeability: The trifluoromethyl group increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes and reach its biological target.[3]
The logical relationship between the structural features of this molecule and its potential as a drug precursor can be visualized as follows:
Caption: Logical flow from molecular features to drug development advantages.
Safety and Handling
According to supplier safety data, 2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethanone is classified with the GHS07 pictogram and the signal word "Warning".
-
Hazard Statement: H302 - Harmful if swallowed.
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection). Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed within a certified chemical fume hood.
References
-
Förster, S., Eissmann, F., Seichter, W., & Weber, E. (2011). 2,2,2-Trifluoro-1-[3-(2,2,2-trifluoroacetyl)azulen-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1419. [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Bentham Science. [Link]
-
Beier, P. (2018). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry, 83(5), 2692-2700. [Link]
-
The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]
-
Gou, F., et al. (2022). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 27(21), 7248. [Link]
- Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives.
-
Mague, A., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(9), 3719. [Link]
-
Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application of Clinically Approved Fluorine-Enriched Anti-Infectious Medications. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 3. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
